N-Boc-N-methylethylenediamine

Catalog No.
S1527151
CAS No.
121492-06-6
M.F
C8H18N2O2
M. Wt
174.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-N-methylethylenediamine

CAS Number

121492-06-6

Product Name

N-Boc-N-methylethylenediamine

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-methylcarbamate

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3

InChI Key

QYJVBVKFXDHFPQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCN

Synonyms

2-Aminoethyl(methyl)carbamic Acid tert-Butyl Ester; 2-Methylpropan-2-yl N-(2-Aminoethyl)-N-methylcarbamate; N-(2-Aminoethyl)-N-methyl-N-(tert-butoxycarbonyl)amine; N-(2-Aminoethyl)-N-methylcarbamic Acid tert-Butyl Ester; N-Boc-N-methylethylenediamine

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN

N-Boc-N-methylethylenediamine, also known as tert-Butyl N-(2-aminoethyl)-N-methylcarbamate, is a chemical compound used in organic synthesis as a building block for the preparation of various molecules and drugs [, , ]. Its primary function lies in its ability to introduce a protected primary amine group into a target molecule.

Protecting group strategy

N-Boc-N-methylethylenediamine contains a tert-butyloxycarbonyl (Boc) protecting group, which shields the primary amine functionality from unwanted reactions during the synthesis process [, , ]. This protection ensures the amine group remains unreactive until a specific deprotection step is introduced later in the synthesis. This strategy allows for the selective modification of other functional groups within the molecule without affecting the amine group.

Applications in drug discovery

N-Boc-N-methylethylenediamine finds its application in the synthesis of various pharmaceutical agents, including:

  • Antiviral drugs: The protected amine group of N-Boc-N-methylethylenediamine can be strategically incorporated into the structure of antiviral drugs, allowing for targeted modifications at other sites of the molecule [].
  • Anticancer agents: Similar to antiviral drugs, N-Boc-N-methylethylenediamine can serve as a building block for the synthesis of anticancer agents, enabling the introduction of the amine group at a specific stage of the synthesis [].
  • Peptide synthesis: The protected amine functionality of N-Boc-N-methylethylenediamine is valuable in peptide synthesis, allowing for the creation of specific peptide sequences with tailored properties [].

Deprotection and final product

Following the incorporation of N-Boc-N-methylethylenediamine into the target molecule, the Boc protecting group is removed under specific conditions to reveal the free amine group [, , ]. This deprotection step unveils the amine functionality, allowing it to participate in further reactions and ultimately contribute to the final structure and desired properties of the target molecule.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (85.71%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-Boc-N-methylethylenediamine

Dates

Modify: 2023-08-15

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